molecular formula C16H12ClF2NO4S B2624282 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate CAS No. 1327187-53-0

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate

Cat. No. B2624282
CAS RN: 1327187-53-0
M. Wt: 387.78
InChI Key: SGEDQHBOMZDXFH-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate involves the inhibition of specific enzymes and pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate. One direction is to further explore its potential applications in cancer therapy, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to investigate its potential as an anti-inflammatory and antimicrobial agent, as it has shown activity in these areas as well. Additionally, further research could be done to improve its solubility and bioavailability for use in lab experiments.
In conclusion, methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate is a chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate involves the reaction of (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylic acid with methanol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl (methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(2,4-difluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-14-7-4-11(18)8-13(14)19)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEDQHBOMZDXFH-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate

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